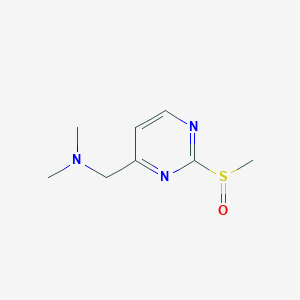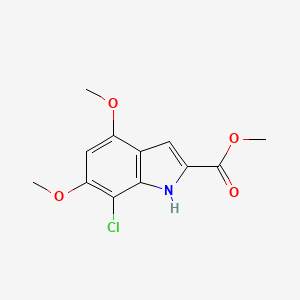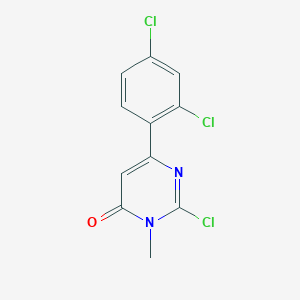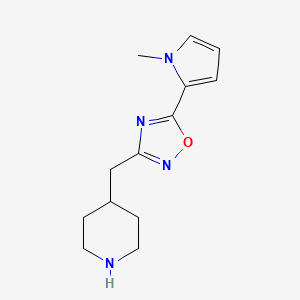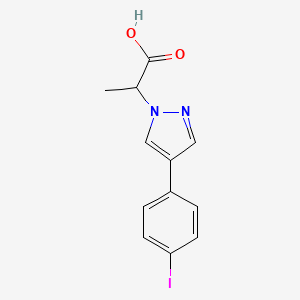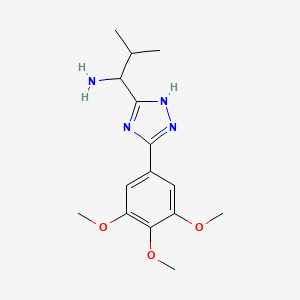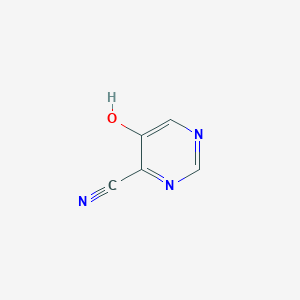
4-Cyano-5-hydroxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-5-hydroxypyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring with a cyano group at the 4-position and a hydroxyl group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and are found in many natural and synthetic compounds, including nucleic acids and various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-5-hydroxypyrimidine typically involves the reaction of 4-amino-2-hydroxypyrimidine with sulfuryl chloride in the presence of ferric chloride, which affords 4-amino-5-chloro-2-hydroxypyrimidine . Another method involves the cyclization of appropriate precursors under specific conditions to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-5-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form amines.
Substitution: The hydroxyl and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride, ferric chloride, and various reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
Major products formed from these reactions include substituted pyrimidines, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Cyano-5-hydroxypyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of various chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 4-Cyano-5-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Cyano-5-hydroxypyrimidine include other pyrimidine derivatives such as:
- 4-Amino-5-hydroxypyrimidine
- 4-Cyano-2-hydroxypyrimidine
- 5-Cyano-2-hydroxypyrimidine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C5H3N3O |
|---|---|
Molecular Weight |
121.10 g/mol |
IUPAC Name |
5-hydroxypyrimidine-4-carbonitrile |
InChI |
InChI=1S/C5H3N3O/c6-1-4-5(9)2-7-3-8-4/h2-3,9H |
InChI Key |
UNUOKQZESUKKQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


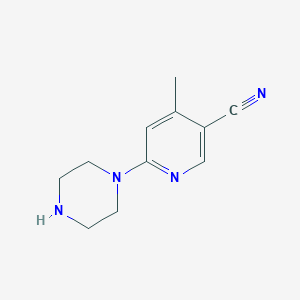
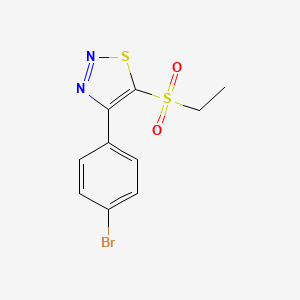

![1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine](/img/structure/B11788148.png)
![5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11788150.png)
